N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O2S and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and characterized, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesized compounds have been evaluated for various biological activities, including their effects on liver, kidney, colon, and brain tissue damage compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
- Derivatives of benzenesulfonamide have been utilized in photodynamic therapy, particularly in treating cancer. Studies have shown that such derivatives, when used as photosensitizers, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Applications in Pain Management
- Synthesized derivatives of benzenesulfonamide have been studied for their effects on pathological pain models in mice. Certain compounds demonstrated anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, suggesting their potential application in pain management (Lobo et al., 2015).
Potential as Kynurenine 3-Hydroxylase Inhibitors
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme with implications in neurological disorders. These compounds showed high-affinity inhibition in vitro and blocked kynurenine 3-hydroxylase after oral administration in animal models, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
- Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer treatment. These findings indicate the significance of structural variations in the benzenesulfonamide moiety for antitumor activity (Sławiński & Brzozowski, 2006).
Enzyme Inhibition Applications
- Schiff bases of sulfa drugs containing benzenesulfonamide derivatives have been evaluated for enzyme inhibitory activity. These compounds showed inhibitory effects on several enzymes, including cholesterol esterase, tyrosinase, and α-amylase, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S/c1-15-11-20-22(27-14-29(20)13-17-7-4-3-5-8-17)21(16(15)2)28-32(30,31)19-10-6-9-18(12-19)23(24,25)26/h3-12,14,28H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWFTINTQHNQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.